4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the empirical formula C6H4Cl2N4 . It has a molecular weight of 203.03 . It is a light yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with two chlorine atoms and one methyl group attached . The InChI code for this compound is 1S/C6H4Cl2N4/c1-12-5-3 (2-9-12)4 (7)10-6 (8)11-5/h2H,1H3 .Physical And Chemical Properties Analysis
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a light yellow crystalline solid . It has a molecular weight of 203.03 . The compound should be stored in a refrigerator .Scientific Research Applications
1. CDK2 Inhibitors in Cancer Treatment
- Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors. CDK2 inhibition is a promising target for cancer treatment that selectively targets tumor cells .
- Methods of Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
- Results: Most of the prepared compounds significantly inhibited the growth of the examined cell lines. Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
2. Anti-inflammatory Agents
- Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their inhibitory potential against COX enzymes .
- Methods of Application: The synthesized compounds were tested using a COX inhibitor screening assay kit .
- Results: The results of this study are not explicitly mentioned in the source .
3. Synthesis of Disubstituted Pyrimidines
- Application Summary: 4,6-Dichloropyrimidine was used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Methods of Application: The synthesis involved tandem amination and Suzuki-Miyaura cross-coupling .
- Results: The results of this study are not explicitly mentioned in the source .
4. Antiviral and Analgesic Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral and analgesic activity .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results of this study are not explicitly mentioned in the source .
5. Treatment of Male Erectile Dysfunction
- Application Summary: Pyrazolo[3,4-d]pyrimidines are used in the treatment of male erectile dysfunction .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results of this study are not explicitly mentioned in the source .
6. Prevention of Gout and Hyperuricemia
- Application Summary: Pyrazolo[3,4-d]pyrimidines are used in the prevention of gout and hyperuricemia .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results of this study are not explicitly mentioned in the source .
7. Antiviral Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral activity .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results of this study are not explicitly mentioned in the source .
8. Analgesic Activity
- Application Summary: Pyrazolo[3,4-d]pyrimidines are known to have analgesic activity .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results of this study are not explicitly mentioned in the source .
9. Treatment of Hyperuricemia
- Application Summary: Pyrazolo[3,4-d]pyrimidines are used in the treatment of hyperuricemia .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results: The results of this study are not explicitly mentioned in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280, P305, P338, and P351, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHTJGWKSXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278517 | |
Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
98141-42-5 | |
Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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